

QTc prolongation monitoring osilodrostat therapy

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Compound Focus: Osilodrostat

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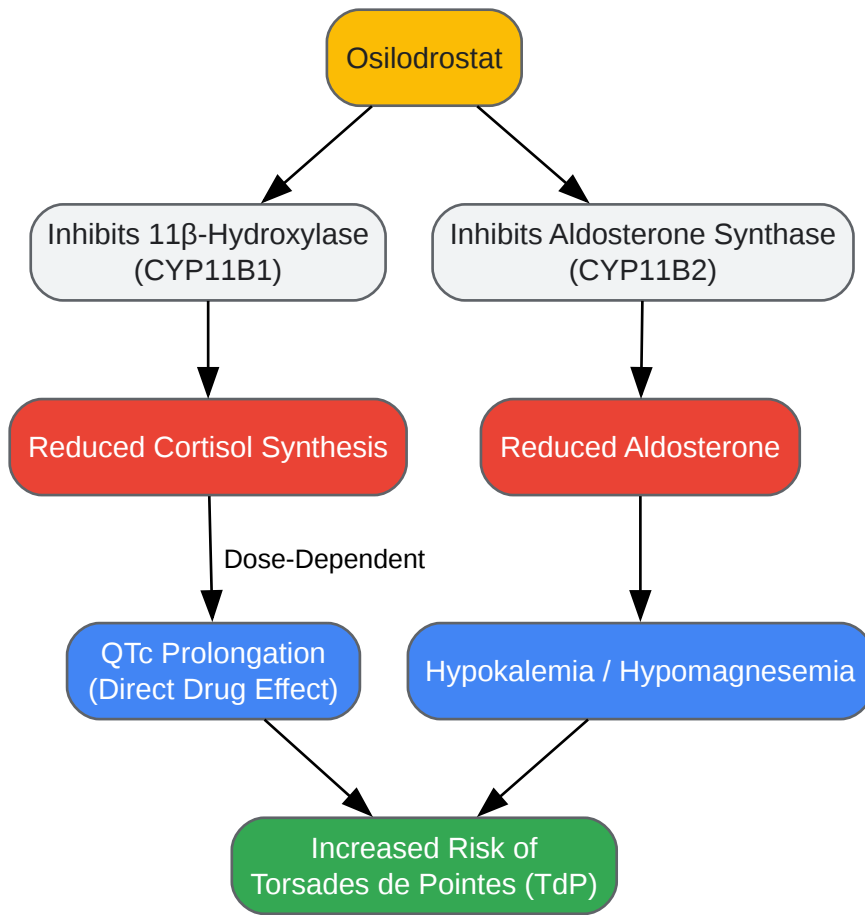
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Mechanism of Action & Risk of QTc Prolongation

Osilodrostat is a potent oral inhibitor of 11 β -hydroxylase (CYP11B1), which effectively reduces cortisol levels [1] [2]. Its effect on QTc is understood to be twofold:

- **Direct Pharmacological Effect:** Clinical trials have identified a **dose-dependent prolongation of the QTc interval** [3] [4].
- **Indirect Electrolyte Disruption:** By inhibiting aldosterone synthase (CYP11B2), **osilodrostat** can cause **hypokalemia** and potentially **hypomagnesemia**, both of which are significant risk factors for QTc prolongation and Torsades de Pointes (TdP) [1] [3].

The following diagram illustrates this multi-factorial pathway.



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Quantitative Safety Data from Clinical Trials

The table below summarizes the incidence of key cardiovascular and metabolic adverse events from phase 3 clinical trials [3] [4].

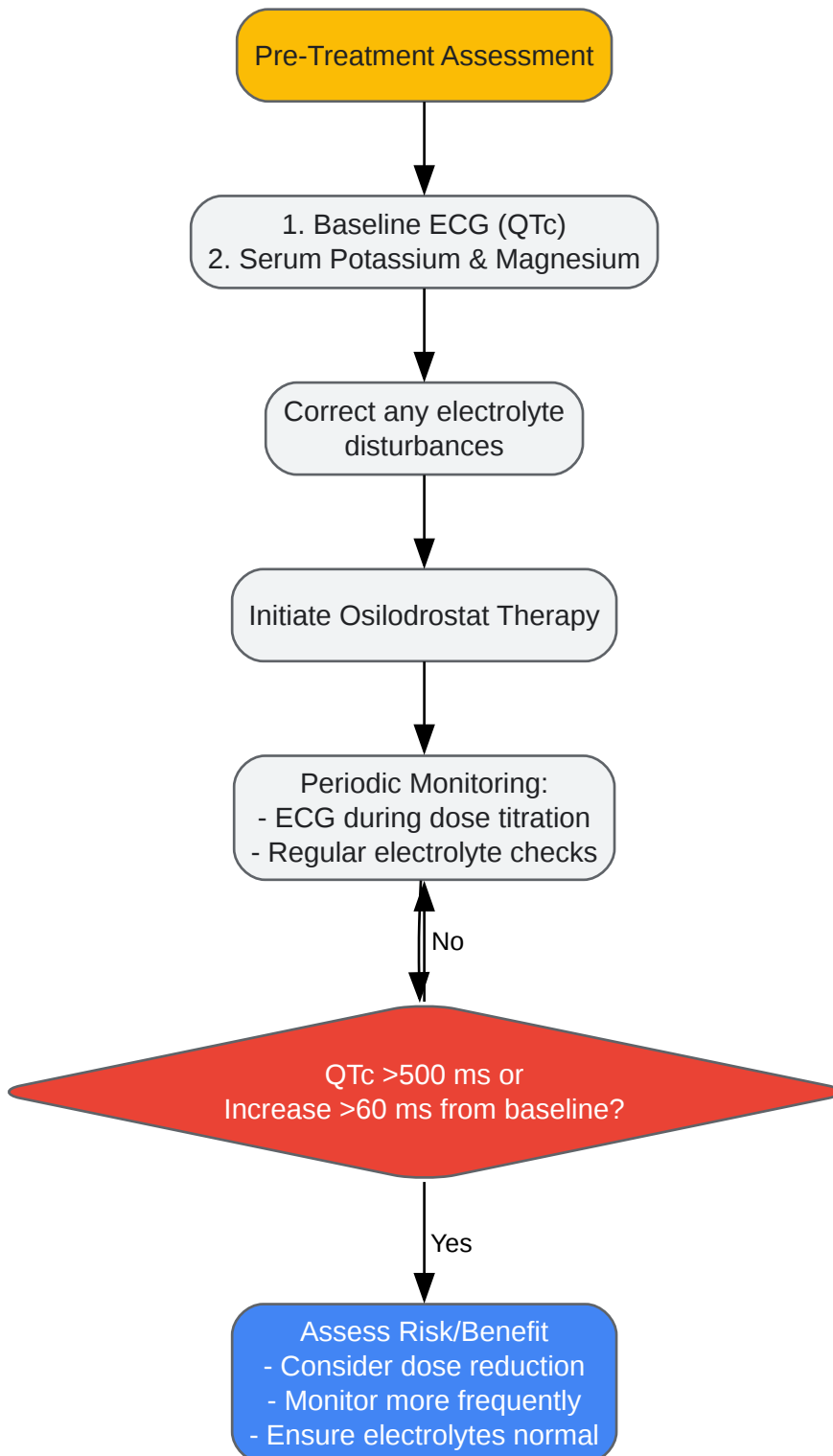
Adverse Event	Incidence (Range)	Notes / Clinical Management
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| **QTcF Interval Prolongation** | Up to **13%** of patients | - QTcF >450 ms: 13% of patients.

- QTcF increase >60 ms from baseline: 2% of patients [4]. | | **Hypokalemia** | Up to **17%** of patients | Responded to **potassium supplementation** and/or **mineralocorticoid receptor antagonists** [3] [4]. | | **Hypertension** | Up to **21.9%** of patients | Associated with accumulation of mineralocorticoid precursors; may require management [3] [4]. |

Recommended Monitoring Protocol & Risk Mitigation

A structured monitoring protocol is essential for patient safety during clinical development. The workflow below outlines the key steps based on clinical guidance [5] [2] [3].



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Key Considerations for the Protocol:

- **Baseline Assessment:** Identify patient-related risk factors for TdP, such as **female sex, age >65 years, pre-existing cardiac conditions, and congenital Long QT Syndrome** [5].
- **ECG Interpretation:** Use a consistent **QT correction formula (e.g., Fridericia - QTcF)**. A QTc >500 ms or an increase >60 ms from baseline signifies substantially elevated risk [5] [4].
- **Concomitant Medications:** Review the patient's medication list for other drugs known to prolong QT or interact with **osilodrostat** (e.g., strong CYP3A4 inhibitors) [6] [3].

Frequently Asked Questions for Technical Support

Q1: What is the recommended action if a subject in our study develops significant QTc prolongation?

If QTc exceeds 500 ms or increases by more than 60 ms from baseline, the risk-benefit profile of continued dosing must be immediately re-evaluated [5] [4]. Actions include:

- Confirming normal serum potassium and magnesium levels.
- Reviewing and discontinuing any non-essential concomitant QT-prolonging drugs.
- Considering a dose reduction or temporary interruption of **osilodrostat**, followed by closer ECG monitoring upon re-initiation [3].

Q2: Are there specific drug-drug interactions that could exacerbate this risk? Yes. Concomitant use of **strong CYP3A4 inhibitors** (e.g., ketoconazole, clarithromycin) increases **osilodrostat** exposure, requiring a **50% dose reduction** [3]. Additionally, co-administration with other **QT-prolonging drugs** (see official prescribing information for a comprehensive list) has a theoretical additive effect on QTc interval and should be avoided if possible [6] [3].

Q3: How should we monitor for other adrenal hormone-related side effects? **Osilodrostat's** inhibition of 11 β -hydroxylase leads to a buildup of steroid precursors, which can cause:

- **Hypokalemia and Hypertension:** Monitor electrolytes and blood pressure regularly [3] [4].
- **Hyperandrogenism in Females:** Monitor for acne and hirsutism; increased testosterone levels are very common in female patients [1] [4].

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